2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a cyclopentyloxy group and a methylphenyl group attached to a dioxaborolane ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(cyclopentyloxy)-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents such as bromine or iodine in the presence of a base.
Major Products Formed
Oxidation: 2-(cyclopentyloxy)-5-methylphenol.
Reduction: 2-(cyclopentyloxy)-5-methylphenylborane.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl or vinyl halides to form the desired coupled product. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(cyclopentyloxy)-4-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[2-(cyclopentyloxy)-3-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-[2-(cyclopentyloxy)-6-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-[2-(cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the cyclopentyloxy group also imparts distinct steric and electronic properties, making it a valuable compound for various synthetic applications.
Properties
CAS No. |
2246703-32-0 |
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Molecular Formula |
C18H27BO3 |
Molecular Weight |
302.2 |
Purity |
95 |
Origin of Product |
United States |
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